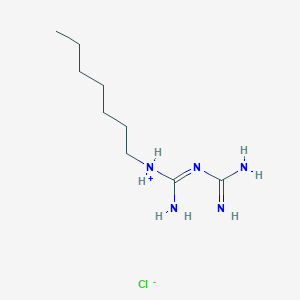
1-Heptylbiguanide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Heptylbiguanide hydrochloride is a chemical compound belonging to the biguanide family. Biguanides are known for their diverse applications, particularly in the pharmaceutical and antimicrobial fields. This compound is characterized by the presence of a heptyl group attached to the biguanide moiety, which is further stabilized as a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions: 1-Heptylbiguanide hydrochloride can be synthesized through a multi-step process involving the reaction of heptylamine with cyanoguanidine under acidic conditions. The reaction typically proceeds as follows:
Step 1: Heptylamine reacts with cyanoguanidine in the presence of hydrochloric acid to form 1-heptylbiguanide.
Step 2: The resulting 1-heptylbiguanide is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-Heptylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the biguanide moiety to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the heptyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of heptylimines or heptylnitriles.
Reduction: Formation of heptylamines.
Substitution: Introduction of halogenated heptyl derivatives.
科学的研究の応用
1-Heptylbiguanide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential use in treating infections and as an antiseptic agent.
Industry: Utilized in the formulation of disinfectants and preservatives.
作用機序
The mechanism of action of 1-heptylbiguanide hydrochloride involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is primarily due to the cationic nature of the biguanide moiety, which interacts with the negatively charged components of the cell membrane.
類似化合物との比較
Metformin: A well-known biguanide used as an antihyperglycemic agent.
Chlorhexidine: Another biguanide used as an antiseptic and disinfectant.
Phenylbiguanide: Used in research for its role as a 5-HT3 receptor agonist.
Uniqueness: 1-Heptylbiguanide hydrochloride is unique due to its heptyl group, which imparts specific hydrophobic properties, enhancing its interaction with lipid membranes. This makes it particularly effective as an antimicrobial agent compared to other biguanides.
特性
CAS番号 |
101491-43-4 |
|---|---|
分子式 |
C9H22ClN5 |
分子量 |
235.76 g/mol |
IUPAC名 |
[(E)-N'-carbamimidoylcarbamimidoyl]-heptylazanium;chloride |
InChI |
InChI=1S/C9H21N5.ClH/c1-2-3-4-5-6-7-13-9(12)14-8(10)11;/h2-7H2,1H3,(H6,10,11,12,13,14);1H |
InChIキー |
CRJALOTYDMDZLY-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCC[NH2+]/C(=N/C(=N)N)/N.[Cl-] |
正規SMILES |
CCCCCCC[NH2+]C(=NC(=N)N)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


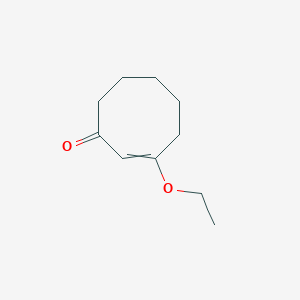
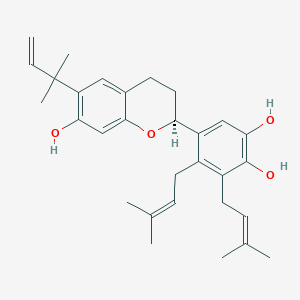
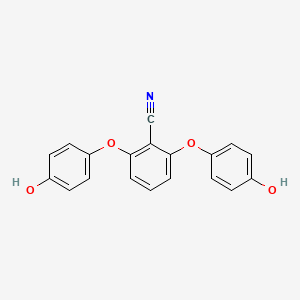
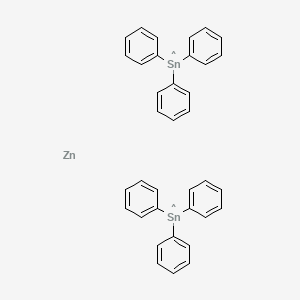
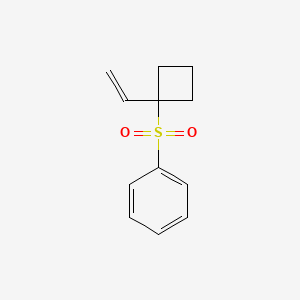
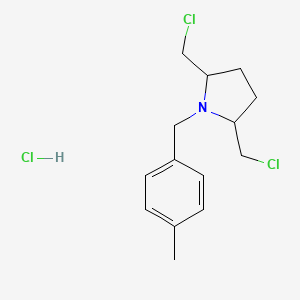
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
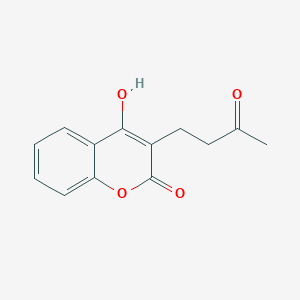

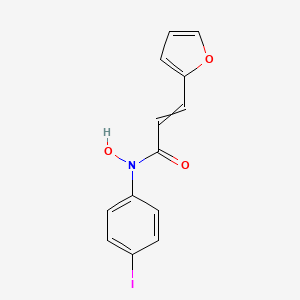

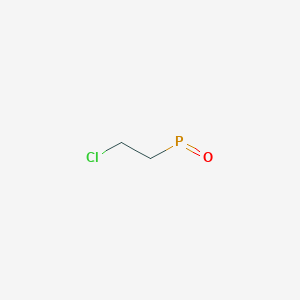
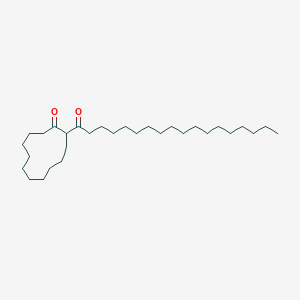
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
